Non-Genotoxic, Non-Hepatotoxic Safety Profile
Cyp2C19-IN-1 is reported to possess no hepatotoxicity and no Ames test genotoxicity . In contrast, widely used CYP2C19 inhibitors such as ticlopidine and fluconazole carry well-documented risks of hepatotoxicity and genotoxicity that can confound in vitro and in vivo studies [1][2]. While quantitative comparator data in identical assays are not available (class-level inference), the categorical absence of these liabilities in Cyp2C19-IN-1 provides a clear safety advantage for experimental systems sensitive to cellular stress or DNA damage.
| Evidence Dimension | Genotoxicity and Hepatotoxicity |
|---|---|
| Target Compound Data | No hepatotoxicity; Ames test negative |
| Comparator Or Baseline | Ticlopidine: associated with hepatotoxicity and agranulocytosis; Fluconazole: associated with hepatotoxicity |
| Quantified Difference | Categorical absence vs. documented presence |
| Conditions | In vitro Ames assay and hepatocyte toxicity screening (vendor-reported) |
Why This Matters
For researchers designing clean in vitro metabolism studies or evaluating drug candidates, using a non-toxic tool inhibitor minimizes confounding effects on cell viability and gene expression.
- [1] LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Ticlopidine. View Source
- [2] LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Fluconazole. View Source
